

(R)-1-Cbz-3-aminopiperidine as a versatile chemical building block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Cbz-3-aminopiperidine

Cat. No.: B1270722

[Get Quote](#)

An In-depth Technical Guide to **(R)-1-Cbz-3-aminopiperidine**: A Versatile Chemical Building Block

Abstract

(R)-1-Cbz-3-aminopiperidine is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, saturated heterocyclic structure, combined with a defined stereocenter and orthogonally protected amino groups, makes it an invaluable scaffold for creating complex, biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications in drug discovery, complete with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Core Properties of (R)-1-Cbz-3-aminopiperidine

Understanding the fundamental properties of this building block is crucial for its effective application in synthetic chemistry.

Property	Value
IUPAC Name	benzyl (3R)-piperidin-3-ylcarbamate
Synonyms	(R)-3-Amino-1-N-Cbz-piperidine, (R)-N-Cbz-3-aminopiperidine
CAS Number	1044560-96-4 [1]
Molecular Formula	C13H18N2O2 [1]
Molecular Weight	234.29 g/mol [1]
Appearance	White to off-white solid or yellow oil [2]
Melting Point	168-170°C [2]
Boiling Point	367.2 ± 42.0 °C (Predicted) [2]
Density	1.151 ± 0.06 g/cm³ (Predicted) [2]

Synthesis and Experimental Protocols

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group due to its stability across a range of conditions and its straightforward removal via catalytic hydrogenolysis.[\[3\]](#) The most common method for its installation is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, known as the Schotten-Baumann reaction.[\[3\]\[4\]](#)

Experimental Protocol: N-Cbz Protection of (R)-3-Aminopiperidine

This protocol details the synthesis of **(R)-1-Cbz-3-aminopiperidine** from (R)-3-aminopiperidine.

Materials:

- (R)-3-Aminopiperidine (or its dihydrochloride salt)
- Benzyl chloroformate (Cbz-Cl)

- Sodium carbonate (Na_2CO_3) or sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

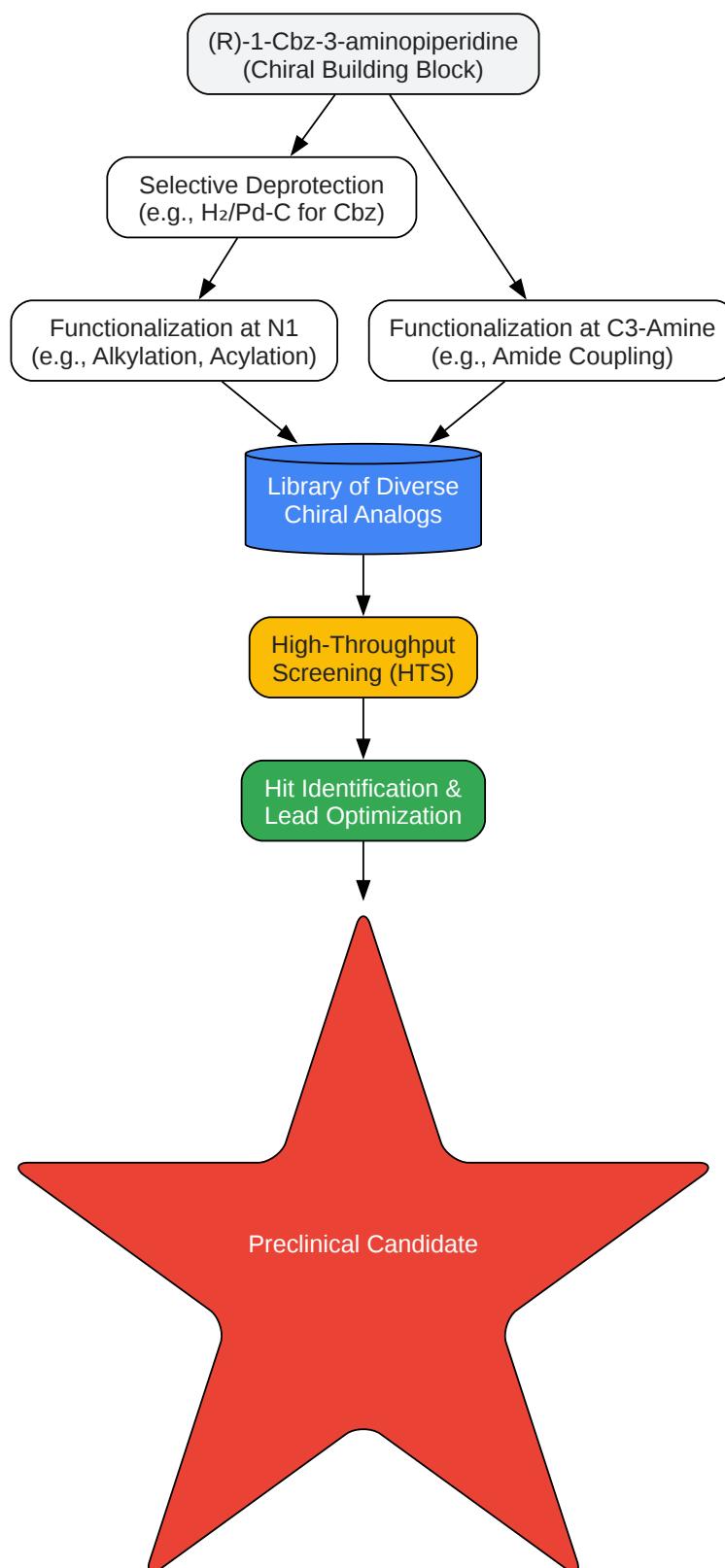
- Dissolve (R)-3-aminopiperidine (1.0 equiv) in a mixture of DCM and water (1:1). If starting from the dihydrochloride salt, add a suitable base like Na_2CO_3 (2.5 equiv) to neutralize the acid.
- Cool the vigorously stirred mixture to 0 °C in an ice-water bath.
- Slowly add benzyl chloroformate (1.05–1.1 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.^[3] The base neutralizes the HCl byproduct generated during the reaction.^{[3][4]}
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-20 hours, monitoring progress by Thin-Layer Chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with two additional portions of DCM.
- Combine the organic layers and wash sequentially with 1M HCl (optional, to remove any unreacted amine), saturated NaHCO_3 solution, and finally, brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by silica gel column chromatography to yield the final product.

Quantitative Data Summary:

Parameter	Value
Typical Yield	85-95%
Purity (by HPLC/NMR)	>97%
Optical Purity	>98% ee

Spectroscopic Data Confirmation

The structure of **(R)-1-Cbz-3-aminopiperidine** can be unequivocally confirmed using standard spectroscopic methods.


Technique	Data
¹ H NMR	Consistent with the structure, showing characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons. [1]
Molecular Formula	C13H18N2O2 [1]
Molecular Weight	234.29 [1]

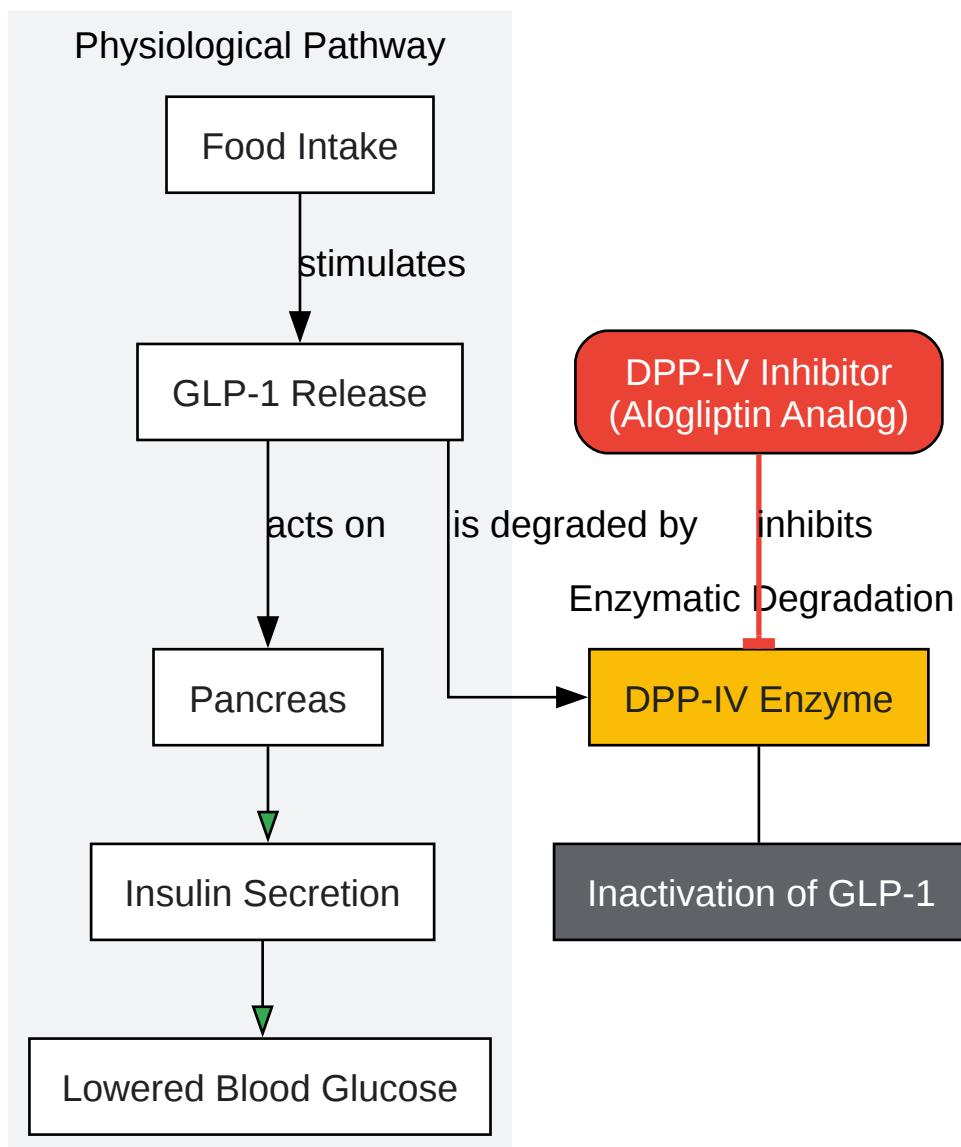
Applications in Drug Discovery

Chiral building blocks are indispensable in drug development as the biological activity of a molecule is critically dependent on its three-dimensional structure.[\[5\]](#)[\[6\]](#)[\[7\]](#) The piperidine ring is a highly prevalent scaffold in pharmaceuticals, and **(R)-1-Cbz-3-aminopiperidine** provides a robust starting point for creating diverse libraries of drug candidates.[\[8\]](#)[\[9\]](#)

Logical Workflow in Drug Development

The use of a chiral building block like **(R)-1-Cbz-3-aminopiperidine** follows a structured path from initial synthesis to a final drug candidate. This workflow ensures that the desired stereochemistry is maintained while allowing for diverse functionalization.

[Click to download full resolution via product page](#)


Caption: Drug development workflow using a chiral building block.

Role in Targeted Therapies: DPP-IV Inhibitors

Derivatives of (R)-3-aminopiperidine are key components in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[10][11] The (R)-3-aminopiperidine moiety often serves as a crucial pharmacophore that binds to the active site of the DPP-IV enzyme. Alogliptin is a prominent example of a DPP-IV inhibitor whose structure is built upon this chiral scaffold.[8]

Signaling Pathway: Inhibition of DPP-IV

DPP-IV inhibitors function by preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. The diagram below illustrates this mechanism.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for a DPP-IV inhibitor.

Conclusion

(R)-1-Cbz-3-aminopiperidine stands out as a high-value, versatile building block for pharmaceutical research and development. Its pre-defined stereochemistry and adaptable functional groups provide a reliable and efficient route to enantiomerically pure drug candidates. The well-established protocols for its synthesis and manipulation make it an accessible and essential tool for chemists aiming to construct novel therapeutics with improved

efficacy and safety profiles. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the importance of foundational scaffolds like **(R)-1-Cbz-3-aminopiperidine** will only continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1-N-Cbz-3-aminopiperidine CAS#: 711002-74-3 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(R)-1-Cbz-3-aminopiperidine as a versatile chemical building block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270722#r-1-cbz-3-aminopiperidine-as-a-versatile-chemical-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com